2-Chloro-6-hydrazinyl-4-methoxypyridine
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Overview
Description
2-Chloro-6-hydrazinyl-4-methoxypyridine is a chemical compound with the molecular formula C6H8ClN3O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-hydrazinyl-4-methoxypyridine typically involves the reaction of 2-Chloro-6-methoxypyridine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-Chloro-6-methoxypyridine+Hydrazine hydrate→this compound
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, possibly affecting the hydrazinyl group.
Substitution: The chloro group in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic synthesis reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-hydrazinyl-4-methoxypyridine would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, affecting their activity. The hydrazinyl group could play a role in forming covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
2-Chloro-6-methoxypyridine: A precursor in the synthesis of 2-Chloro-6-hydrazinyl-4-methoxypyridine.
2-Chloro-4-methoxypyridine: Another derivative of pyridine with similar structural features.
2-Hydroxy-6-methylpyridine-4-carboxylic acid: A compound with a different functional group but similar pyridine core.
Uniqueness: this compound is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C6H8ClN3O |
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Molecular Weight |
173.60 g/mol |
IUPAC Name |
(6-chloro-4-methoxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8ClN3O/c1-11-4-2-5(7)9-6(3-4)10-8/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
WBKNAIZLRWKVPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)NN |
Origin of Product |
United States |
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